N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)propionamide

Description

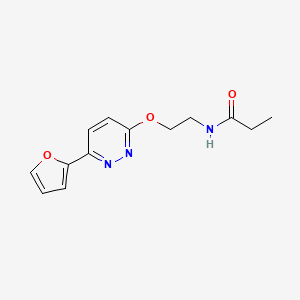

N-(2-((6-(Furan-2-yl)pyridazin-3-yl)oxy)ethyl)propionamide is a synthetic organic compound featuring a pyridazine core substituted with a furan-2-yl group at the 6-position and a propionamide-linked ethoxyethyl chain at the 3-position.

Properties

IUPAC Name |

N-[2-[6-(furan-2-yl)pyridazin-3-yl]oxyethyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3/c1-2-12(17)14-7-9-19-13-6-5-10(15-16-13)11-4-3-8-18-11/h3-6,8H,2,7,9H2,1H3,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZNYVDHUTFVTCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NCCOC1=NN=C(C=C1)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)propionamide typically involves the reaction of 6-(furan-2-yl)pyridazine with 2-chloroethyl propionamide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the pyridazine nitrogen attacks the chloroethyl group, forming the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical parameters in the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)propionamide undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.

Substitution: The propionamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can react with the propionamide group under basic conditions.

Major Products Formed

Oxidation: Furan-2,3-dione derivatives.

Reduction: Dihydropyridazine derivatives.

Substitution: Various substituted propionamide derivatives.

Scientific Research Applications

N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)propionamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial agent due to the presence of the furan ring.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)propionamide involves its interaction with specific molecular targets. The furan ring can interact with enzymes and proteins, potentially inhibiting their activity. The pyridazine ring may also play a role in binding to biological targets, affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of N-substituted propionamide derivatives with heteroaromatic substituents. Key comparisons are drawn with analogs from the same family, focusing on molecular weight, melting points, hydrogen-bonding patterns, and functional group contributions.

Table 1: Comparative Properties of Propionamide Derivatives

Key Structural and Functional Differences:

Heterocyclic Core: The target compound’s pyridazine ring (two adjacent nitrogen atoms) contrasts with pyridine-based analogs. Pyridazine’s electron-deficient nature may enhance intermolecular interactions (e.g., π-stacking, dipole-dipole) compared to pyridine .

Amide Functionality :

- The propionamide group in the target compound features a flexible ethoxyethyl linker, which may reduce steric hindrance and improve conformational adaptability compared to rigid pivalamide (tert-butyl-substituted amide) derivatives .

Hydrogen-Bonding Networks :

- Pyridazine’s dual nitrogen atoms and furan’s oxygen atom create multiple hydrogen-bond acceptor sites, likely leading to more complex crystal packing patterns than those observed in pyridine-based analogs (e.g., N-(3-Pyridyl)pivalamide) .

Thermal Stability :

- Pyridazine derivatives generally exhibit higher melting points than pyridine analogs due to stronger intermolecular forces. However, the ethoxyethyl chain in the target compound may lower melting points by introducing conformational disorder, as seen in similar flexible-chain amides .

Research Findings and Implications

- Synthetic Challenges : The pyridazine-furan system may require specialized coupling strategies (e.g., Buchwald-Hartwig amination) compared to simpler pyridine-based syntheses .

- Biological Relevance : Propionamide derivatives with heteroaromatic groups often exhibit kinase inhibitory or antimicrobial activity. The target compound’s furan and pyridazine motifs could enhance binding to enzymatic pockets, though specific assays are needed .

- Crystallography : Hydrogen-bonding patterns in such compounds are critical for crystal engineering. Etter’s graph-set analysis (e.g., R₂²(8) motifs) could predict the target’s supramolecular assembly, leveraging pyridazine’s dual N-atoms .

Biological Activity

N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)propionamide is a compound of significant interest due to its complex structure and potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and analgesic properties, alongside relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H15N3O3, with a molecular weight of 261.281 g/mol. The compound features a furan ring , a pyridazine ring , and a propionamide group , which contribute to its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The furan ring may inhibit enzymes and proteins, while the pyridazine ring can bind to various biological targets, influencing biochemical pathways.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. It has been evaluated against various bacterial strains, showing significant inhibitory effects.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.0195 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| Candida albicans | 0.039 mg/mL |

These results suggest that the compound may serve as a potential therapeutic agent for treating infections caused by these pathogens .

Anti-inflammatory and Analgesic Properties

In addition to its antimicrobial activity, this compound has been investigated for its anti-inflammatory and analgesic effects. Studies have shown that it can reduce inflammation markers in vitro, suggesting potential applications in pain management and inflammatory diseases.

Case Studies

- Antimicrobial Efficacy : A study conducted on the antibacterial activity of various derivatives highlighted that compounds similar to this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 4.69 to 22.9 µM .

- Mechanistic Insights : Another research effort focused on understanding the mechanism of action revealed that the compound's furan ring plays a crucial role in its interaction with bacterial enzymes, potentially leading to the disruption of essential metabolic pathways .

Comparison with Similar Compounds

To contextualize the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide | Benzamide instead of propionamide | Moderate antimicrobial activity |

| N-(6-(furan-2-yl)pyridazin-3-yl)benzamide | Lacks ethyl linker | Lower efficacy compared to propionamide variant |

The unique combination of functional groups in this compound enhances its biological activity compared to these similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.